molecular formula C17H13F2N3O3S B5188642 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide

Cat. No. B5188642
M. Wt: 377.4 g/mol
InChI Key: SEDBBDWSCONDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide, also known as Dapagliflozin, is a medication used to treat type 2 diabetes. It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors. Dapagliflozin works by blocking the SGLT2 protein in the kidneys, which helps to lower blood sugar levels by causing excess glucose to be excreted in the urine.

Mechanism of Action

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamiden works by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this protein, excess glucose is excreted in the urine, which helps to lower blood sugar levels.
Biochemical and Physiological Effects:
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamiden has been shown to have several biochemical and physiological effects. It has been shown to improve glycemic control, reduce body weight, and lower blood pressure. It has also been shown to improve lipid profiles and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamiden in lab experiments is its well-established mechanism of action. It has also been extensively studied in clinical trials, which provides a wealth of data for researchers to analyze. One limitation of using N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamiden in lab experiments is that it is a medication used to treat a specific condition, which may limit its usefulness in other areas of research.

Future Directions

There are several future directions for research involving N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamiden. One area of research is the potential use of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamiden in the treatment of heart failure and chronic kidney disease. Another area of research is the potential use of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamiden in combination with other medications to improve glycemic control and reduce the risk of cardiovascular disease. Additionally, further research is needed to fully understand the long-term effects of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamiden on various biochemical and physiological parameters.

Synthesis Methods

The synthesis method of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamiden involves several steps. The first step is the synthesis of 2,4-difluorobenzyl alcohol, which is then converted into 2,4-difluorobenzyl chloride. The second step involves the reaction of 2,4-difluorobenzyl chloride with 3-pyridylboronic acid to produce 2-(2,4-difluorophenoxy)-3-pyridinylmethanol. The final step involves the reaction of 2-(2,4-difluorophenoxy)-3-pyridinylmethanol with 3-pyridinesulfonyl chloride to produce N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamiden.

Scientific Research Applications

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamiden has been extensively studied in scientific research and has been found to be effective in the treatment of type 2 diabetes. It has also been studied for its potential use in the treatment of other conditions such as heart failure, chronic kidney disease, and non-alcoholic fatty liver disease.

properties

IUPAC Name

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c18-13-5-6-16(15(19)9-13)25-17-12(3-1-8-21-17)10-22-26(23,24)14-4-2-7-20-11-14/h1-9,11,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDBBDWSCONDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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